

Absence of Established Mechanism of Action for 2-amino-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-amino-N-methylbenzenesulfonamide
Cat. No.:	B095669

[Get Quote](#)

Initial Assessment: Following a comprehensive review of scientific literature and chemical databases, there is no established and publicly documented biological mechanism of action for the chemical compound **2-amino-N-methylbenzenesulfonamide**. The available information primarily characterizes it as a chemical intermediate used in organic synthesis. There is a lack of published research detailing its specific molecular targets, signaling pathway modulations, or its efficacy and potency in biological systems.

This document will therefore provide the available chemical information for **2-amino-N-methylbenzenesulfonamide** and present a hypothetical framework for the requested in-depth technical guide. This framework will serve as a template demonstrating how experimental data and signaling pathways would be presented if such information were available, adhering to the specified formatting and visualization requirements.

Chemical Identity and Properties of 2-amino-N-methylbenzenesulfonamide

Property	Value
IUPAC Name	2-amino-N-methylbenzenesulfonamide
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂ S
Molecular Weight	186.23 g/mol
CAS Number	1784-83-4
Canonical SMILES	CNS(=O)(=O)C1=CC=CC=C1N
Physical Description	Solid (Predicted)

Hypothetical Framework for a Technical Guide on a Mechanism of Action

This section outlines the structure and content that would be included in a technical guide for a compound with a known mechanism of action, using a hypothetical example to illustrate the data presentation and visualization requirements.

Hypothetical Mechanism of Action

Let us hypothesize that **2-amino-N-methylbenzenesulfonamide** acts as an inhibitor of a hypothetical enzyme, "Kinase X," which is a key component in a pro-inflammatory signaling pathway.

Quantitative Data Summary (Hypothetical)

The following tables represent how quantitative data from various assays would be summarized.

Table 1: In Vitro Kinase Inhibition Assay

Compound	Target	Assay Type	IC ₅₀ (nM)
2-amino-N-methylbenzenesulfonamide	Kinase X	FRET-based	150
Control Compound A	Kinase X	FRET-based	15
Control Compound B	Kinase X	FRET-based	>10,000

Table 2: Cellular Potency in a Pro-inflammatory Cytokine Release Assay

Compound	Cell Line	Stimulant	Cytokine Measured	EC ₅₀ (nM)
2-amino-N-methylbenzenesulfonamide	THP-1	LPS	TNF- α	500
Control Compound A	THP-1	LPS	TNF- α	45
Control Compound B	THP-1	LPS	TNF- α	>20,000

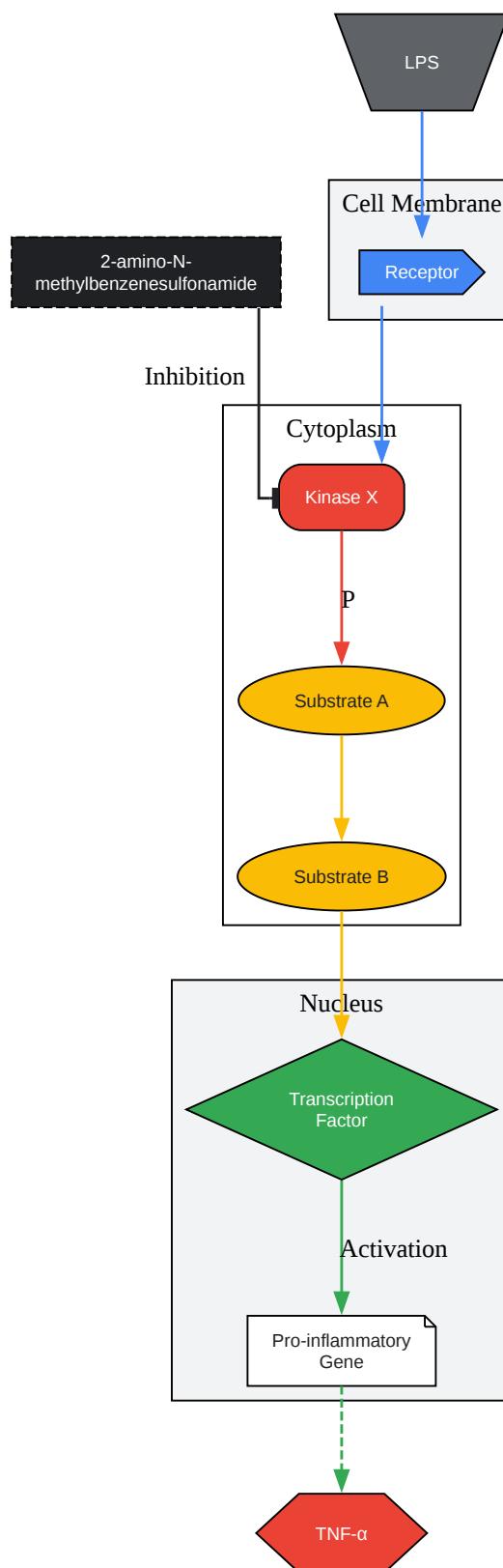
Experimental Protocols (Hypothetical)

Below are examples of how detailed experimental methodologies would be presented.

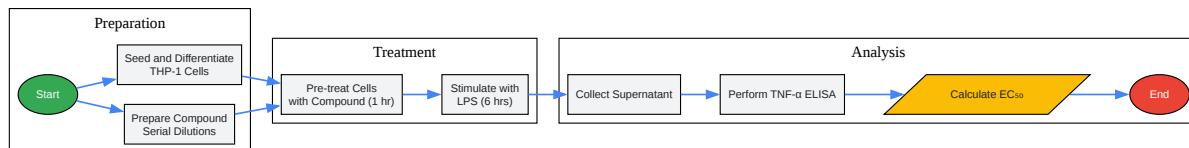
Protocol 1: In Vitro Kinase X Inhibition Assay (FRET-based)

- Reagents: Recombinant Human Kinase X (10 nM), FRET-peptide substrate (200 nM), ATP (10 μ M), Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Procedure:
 - A 2 μ L aliquot of **2-amino-N-methylbenzenesulfonamide** (in a 10-point, 3-fold serial dilution in DMSO) is added to a 384-well plate.

2. A 10 μ L volume of Kinase X in assay buffer is added to each well and incubated for 15 minutes at room temperature.
3. A 10 μ L volume of the FRET-peptide substrate and ATP in assay buffer is added to initiate the reaction.
4. The plate is incubated for 60 minutes at 25°C.
5. FRET signal is measured on a suitable plate reader (Excitation: 400 nm, Emission: 520 nm and 485 nm).


- Data Analysis: The ratio of acceptor to donor emission is calculated. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.

Protocol 2: TNF- α Release Assay in THP-1 Cells


- Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Procedure:
 1. THP-1 cells are seeded at a density of 1×10^5 cells/well in a 96-well plate and differentiated into macrophages with PMA (100 ng/mL) for 48 hours.
 2. Differentiated cells are pre-treated with various concentrations of **2-amino-N-methylbenzenesulfonamide** for 1 hour.
 3. Cells are then stimulated with LPS (1 μ g/mL) for 6 hours.
 4. The supernatant is collected, and the concentration of TNF- α is quantified using a commercial ELISA kit according to the manufacturer's instructions.
- Data Analysis: EC₅₀ values are calculated by plotting the percentage inhibition of TNF- α release against the compound concentration and fitting the data to a non-linear regression curve.

Visualization of Signaling Pathways and Workflows (Hypothetical)

The following diagrams, created using the DOT language, illustrate how signaling pathways and experimental workflows would be visualized.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway of Kinase X inhibition.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the cellular TNF-α release assay.

- To cite this document: BenchChem. [Absence of Established Mechanism of Action for 2-amino-N-methylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095669#2-amino-n-methylbenzenesulfonamide-mechanism-of-action>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com